![molecular formula C14H12BrN3O2S B3537882 4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide](/img/structure/B3537882.png)
4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is often referred to as BSI or BRD0705, and it has been used in several scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Scientific Research Applications
BSI has been used in several scientific studies to investigate its potential therapeutic applications. One study found that BSI can inhibit the growth of cancer cells by targeting a specific protein called BRD4. This protein is involved in the regulation of gene expression, and its overexpression has been linked to several types of cancer. BSI has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of BSI involves its interaction with the protein BRD4. BSI binds to a specific site on BRD4, preventing it from interacting with other proteins and regulating gene expression. This results in the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects
BSI has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BSI has also been shown to inhibit the replication of the hepatitis C virus. This makes it a potential candidate for the treatment of hepatitis C infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using BSI in lab experiments is its specificity for the protein BRD4. This allows researchers to investigate the role of BRD4 in various biological processes and diseases. However, one limitation of using BSI is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on BSI. One area of interest is the development of more potent and selective inhibitors of BRD4. This could lead to the development of more effective cancer treatments and anti-inflammatory drugs. Another area of research is the investigation of the role of BRD4 in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of BSI in combination with other drugs to enhance its therapeutic effects.
properties
IUPAC Name |
4-bromo-N-(1-methylbenzimidazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c1-18-9-16-13-8-11(4-7-14(13)18)17-21(19,20)12-5-2-10(15)3-6-12/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUSXBQLSFUOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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